N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Mécanisme D'action
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide is a selective inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK plays a crucial role in the activation of downstream pathways, such as the PI3K/AKT/mTOR pathway, which are involved in cell survival and proliferation. By inhibiting BTK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide blocks the activation of these pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its potency, selectivity, and favorable safety profile. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, and has a favorable safety profile, with no significant toxicity observed in preclinical studies. The limitations of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its specificity for BTK, which may limit its efficacy in tumors that do not rely on BCR signaling. In addition, the optimal dosing and scheduling of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in clinical settings is still being investigated.
Orientations Futures
For the development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, including CLL, MCL, and DLBCL. In addition, the combination of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide with other agents, such as inhibitors of PI3K/AKT/mTOR pathway, is being investigated. The identification of biomarkers that predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide may also help to guide patient selection and treatment strategies. Finally, the development of second-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is also being explored.
Méthodes De Synthèse
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-(bromomethyl)benzonitrile, followed by reduction and subsequent coupling with 3-isopropoxybenzoyl chloride. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other agents. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.
Propriétés
Formule moléculaire |
C22H23N5O2S |
---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)16-10-8-15(9-11-16)13-23-20(28)17-6-5-7-18(12-17)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28) |
Clé InChI |
SXALRZREQCZCEK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.